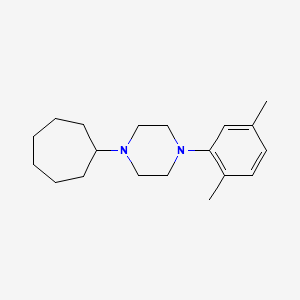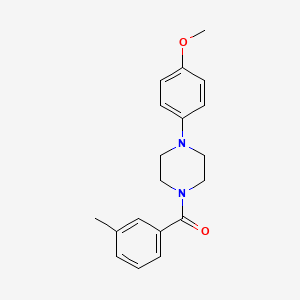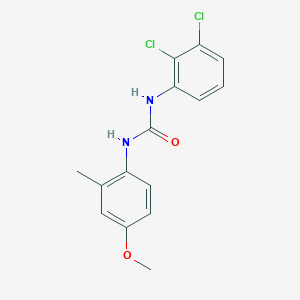![molecular formula C14H10ClN5O2S B5748533 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748533.png)
5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the family of tetrazole-based compounds, which have been shown to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation and oxidative stress in the brain. 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has also been shown to modulate the activity of various signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in the brain, increase neuronal survival and growth, and improve cognitive function in animal models of neurological disorders. 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has also been shown to enhance the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole for lab experiments is its high potency and selectivity for PDE4 inhibition, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole and its therapeutic applications. One area of research is the development of novel formulations and delivery methods that can improve the solubility and bioavailability of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole. Another area of research is the investigation of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole in combination with other drugs or therapies, to determine whether it can enhance their efficacy or reduce their side effects. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole in humans, and to explore its potential therapeutic applications in various neurological disorders.
Méthodes De Synthèse
The synthesis of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole involves the reaction of 2-chloro-6-nitrobenzyl chloride with sodium azide, followed by the addition of phenylacetylene and sodium sulfide. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been investigated for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In preclinical studies, 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of novel therapies for these disorders.
Propriétés
IUPAC Name |
5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2S/c15-12-7-4-8-13(20(21)22)11(12)9-23-14-16-17-18-19(14)10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINNBHUUCCDFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)

![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)
![1-[(4-phenoxyphenyl)sulfonyl]piperidine](/img/structure/B5748500.png)
![4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)




![1-[(2-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5748542.png)
